molecular formula C13H26N2O2 B13971405 (R)-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13971405
M. Wt: 242.36 g/mol
InChI Key: YGFHVUBOUQQQQS-LLVKDONJSA-N
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Description

®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted pyrrolidines

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its ability to form stable complexes with biological macromolecules makes it a useful tool in structural biology .

Medicine

In medicinal chemistry, ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-tert-butyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate exhibits unique chemical properties due to the presence of the ethylamino group. This group enhances its reactivity and allows for the formation of diverse derivatives through various chemical reactions .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (3R)-3-[2-(ethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-5-14-8-6-11-7-9-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1

InChI Key

YGFHVUBOUQQQQS-LLVKDONJSA-N

Isomeric SMILES

CCNCC[C@@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCNCCC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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